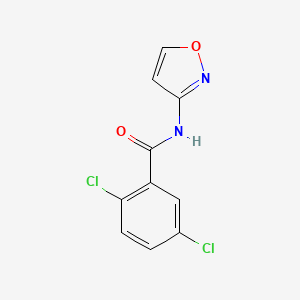

2,5-Dichloro-N-(3-isoxazolyl)benzamide

Description

The exact mass of the compound 2,5-dichloro-N-3-isoxazolylbenzamide is 255.9806328 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-2-8(12)7(5-6)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCWRINVJHJODK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NOC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide and Isoxazole Chemical Space

The scientific interest in 2,5-Dichloro-N-(3-isoxazolyl)benzamide is best understood by examining its constituent parts: the benzamide (B126) and isoxazole (B147169) scaffolds.

The benzamide framework, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in medicinal chemistry and materials science. sigmaaldrich.comwikipedia.org Benzamide derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. sigmaaldrich.com The amide linkage is crucial as it can form hydrogen bonds with biological targets like enzymes, a key interaction for eliciting a biological response. nih.gov

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. google.com This arrangement makes it a "privileged scaffold" in drug discovery, meaning it is a structural motif that frequently appears in biologically active compounds. nih.gov The inclusion of an isoxazole ring can enhance a molecule's physicochemical properties and biological efficacy. google.com Isoxazole derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal effects. nih.govnih.gov

The strategic combination of these two pharmacophores into a single molecule, as seen in this compound, is a well-established approach in chemical research. This molecular hybridization aims to create novel compounds with potentially synergistic or unique biological activities that differ from the parent molecules.

Overview of Principal Research Domains and Applications of Benzamide Isoxazole Derivatives

Established Synthetic Pathways for the Benzamide-Isoxazole Scaffold

The traditional synthesis of this compound is a convergent process that involves the separate preparation of two key intermediates: the 2,5-dichlorobenzamide (B1294676) moiety (or its reactive precursor) and the 3-aminoisoxazole (B106053) moiety. These fragments are then coupled through an amide bond-forming reaction.

Formation of the 2,5-Dichlorobenzamide Moiety

The 2,5-dichlorobenzamide structural component originates from 2,5-dichlorobenzoic acid. This starting material can be synthesized through various routes. One common industrial method involves the cyanation of 1,2,4-trichlorobenzene (B33124) to form 2,5-dichlorobenzonitrile, followed by hydrolysis to yield 2,5-dichlorobenzoic acid. An alternative laboratory-scale synthesis involves the Friedel-Crafts acylation of p-dichlorobenzene.

To facilitate the subsequent amidation reaction, 2,5-dichlorobenzoic acid is typically converted into a more reactive acyl derivative. The most common approach is its transformation into 2,5-dichlorobenzoyl chloride. This is usually achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF). The resulting acyl chloride is highly reactive and readily couples with the amine component.

Synthesis and Coupling of the 3-Isoxazolyl Moiety

The 3-isoxazolyl moiety is introduced in the form of 3-aminoisoxazole. scientificlabs.co.uk The synthesis of this heterocyclic amine is a critical step. A versatile and widely employed method for the synthesis of 3-aminoisoxazoles involves a two-step procedure starting from 3-bromoisoxazolines. These precursors can be prepared through a regioselective [3 + 2] cycloaddition. In the presence of a base, the 3-bromoisoxazolines react with an amine source to afford 3-aminoisoxazolines. Subsequent oxidation of these intermediates yields the desired 3-aminoisoxazoles in high yields. nih.govresearchgate.net

Condensation Reactions for Amide Bond Formation

The final and crucial step in the synthesis of this compound is the formation of the amide bond linking the two previously synthesized moieties. This is a classic condensation reaction in organic chemistry. scielo.org.mx

The most direct and efficient method involves the reaction of the highly reactive 2,5-dichlorobenzoyl chloride with 3-aminoisoxazole. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of the isoxazole attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the stable amide linkage.

Alternatively, the amide bond can be formed directly from 2,5-dichlorobenzoic acid and 3-aminoisoxazole using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate the reaction with the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Phosphonium salt-based coupling reagents are also effective for this transformation. rsc.org

Table 1: Key Reactions in the Established Synthesis

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,5-Dichlorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2,5-Dichlorobenzoyl chloride | Acyl chloride formation |

| 2 | 3-Bromoisoxazoline | Base, then oxidizing agent | 3-Aminoisoxazole | Amination and Oxidation |

| 3 | 2,5-Dichlorobenzoyl chloride, 3-Aminoisoxazole | Pyridine or Triethylamine | This compound | Nucleophilic acyl substitution |

| 3 (alternative) | 2,5-Dichlorobenzoic acid, 3-Aminoisoxazole | DCC/HOBt or EDC/HOBt | This compound | Amide coupling |

Advanced Synthetic Approaches and Methodological Innovations

While the established pathways provide reliable access to this compound, modern synthetic chemistry continually seeks to improve upon these methods, focusing on aspects like stereocontrol and environmental sustainability.

Stereoselective Synthesis Considerations for Chiral Analogues

The structure of this compound is achiral. However, the development of chiral analogues is a significant area of interest, as stereochemistry often plays a crucial role in the biological activity of molecules. Several strategies can be envisioned for the stereoselective synthesis of such analogues.

One approach is the creation of atropisomeric benzamides . Atropisomerism arises from hindered rotation around a single bond, in this case, the Ar-C(O) bond of the benzamide. By introducing appropriate substituents on the aromatic ring and the amide nitrogen, the rotation can be restricted, leading to stable, isolable enantiomers. Peptide-catalyzed enantioselective bromination has been shown to be an effective method for the synthesis of atropisomeric benzamides. nih.govresearchgate.netacs.org This strategy could potentially be applied to a precursor of the target molecule to introduce axial chirality.

Another strategy involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org For instance, a chiral amine could be used to form a chiral benzamide precursor. Subsequent reactions, such as the introduction of substituents on the benzoyl ring, could proceed with high diastereoselectivity. The chiral auxiliary would then be removed to yield the enantiomerically enriched product. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries used in asymmetric alkylation reactions of amides. nih.govwilliams.edu

Finally, enantioselective synthesis of the isoxazole moiety offers another avenue to chiral analogues. Chiral phosphoric acid catalysts have been successfully employed in the enantioselective nucleophilic addition of aminoisoxazoles to ortho-quinone methides, demonstrating that chirality can be introduced on the isoxazole ring. bohrium.com Furthermore, asymmetric [3+2] cycloaddition reactions catalyzed by squaramide have been developed to produce complex chiral isoxazole-containing structures with high enantioselectivity. rsc.org These methods could be adapted to generate chiral 3-aminoisoxazole derivatives that could then be coupled with the 2,5-dichlorobenzoyl moiety.

Table 2: Strategies for Stereoselective Synthesis of Chiral Analogues

| Strategy | Approach | Key Features | Potential Application |

|---|---|---|---|

| Atroposelective Synthesis | Peptide-catalyzed enantioselective halogenation of a benzamide precursor. | Creates axial chirality around the Ar-C(O) bond. | Synthesis of atropisomeric analogues of this compound. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group (e.g., Evans oxazolidinone) onto the benzamide nitrogen. | Controls the stereochemistry of subsequent reactions on the benzoyl ring. | Asymmetric synthesis of analogues with stereocenters on the benzoyl moiety. |

| Enantioselective Isoxazole Synthesis | Catalytic asymmetric reactions (e.g., using chiral phosphoric acids or squaramides) to form the isoxazole ring. | Generates chiral 3-aminoisoxazole precursors. | Synthesis of analogues with stereocenters on the isoxazole ring. |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org These principles can be applied to the synthesis of this compound to make the process more environmentally friendly and efficient.

One key principle is the use of greener solvents . Many traditional organic reactions utilize volatile and often toxic solvents. Research has shown that the synthesis of isoxazoles can be performed efficiently in aqueous media, which is a significant improvement in terms of environmental impact. acs.org Solvent-free reaction conditions are another excellent green alternative that can be applied to benzamide synthesis. rsc.orgthieme-connect.com

Catalysis is another cornerstone of green chemistry. The use of catalysts, especially in small amounts, is preferable to stoichiometric reagents as it minimizes waste. nih.gov For the amide bond formation step, boric acid has been demonstrated as a simple and effective catalyst for the direct amidation of benzoic acid, offering a greener alternative to traditional coupling reagents that generate significant byproduct waste. nih.gov

Energy efficiency is also a critical consideration. The use of alternative energy sources like ultrasonic irradiation can significantly enhance reaction rates, leading to shorter reaction times and reduced energy consumption. Ultrasound-assisted synthesis has been successfully applied to the formation of isoxazole derivatives, often with improved yields. nih.gov

Furthermore, the choice of starting materials and reagents can be guided by green chemistry principles. For example, developing synthetic routes that utilize renewable feedstocks or less hazardous reagents contributes to a more sustainable chemical process.

One-Pot Synthesis Strategies for Benzamide Derivatives

The synthesis of benzamide derivatives, including this compound, is often pursued through multi-step sequences. However, the development of one-pot synthesis strategies offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. rasayanjournal.co.in These methods combine multiple reaction steps into a single operation without isolating intermediates, proving to be economically and environmentally beneficial. rasayanjournal.co.inorientjchem.org

Several catalytic systems have been developed for the one-pot synthesis of amides and their derivatives. One efficient approach involves the oxidative amidation of aldehydes with primary amines. nih.govscispace.com For instance, a recyclable heterogeneous catalyst, a copper-based metal-organic framework (Cu-MOF), has been used to facilitate this reaction. nih.govscispace.com The process typically involves the initial reaction of an amine with an activating agent like N-chlorosuccinimide (NCS), followed by the addition of an aldehyde, the Cu-MOF catalyst, and an oxidant such as tert-butyl hydroperoxide (TBHP). nih.govscispace.com This method is known for its operational simplicity and good yields under mild conditions. nih.govscispace.com

Another strategy employs solid acid catalysts for the synthesis of benzamides from benzoyl chlorides. A nanoporous heterogeneous acid catalyst, SBA-Pr-SO3H, has been shown to be effective in the reaction between aromatic benzoyl chlorides and amino-functionalized compounds under solvent-free conditions. orientjchem.org The catalyst's high surface area and nano-sized pores are believed to act as "nano-reactors," facilitating the nucleophilic attack of the amine onto the activated carbonyl of the benzoyl chloride. orientjchem.org The reusability of such solid catalysts makes this an environmentally benign green protocol. orientjchem.orgdoi.org

These one-pot methodologies, while demonstrated for a range of benzamide derivatives, provide a strategic framework for the potential synthesis of this compound. The reaction would likely involve the condensation of 2,5-dichlorobenzoyl chloride or 2,5-dichlorobenzaldehyde (B1346813) with 3-aminoisoxazole using an appropriate catalytic system.

Table 1: Comparison of One-Pot Synthesis Strategies for Benzamide Derivatives

| Strategy | Starting Materials | Catalyst / Reagents | Key Features | Citation |

|---|---|---|---|---|

| Oxidative Amidation | Aldehyde, Primary Amine | Cu-MOF, NCS, TBHP | Recyclable heterogeneous catalyst; Mild conditions; Good yields. | nih.gov, scispace.com |

| Solid Acid Catalysis | Aromatic Benzoyl Chloride, Amine | SBA-Pr-SO3H (Nano solid acid) | Solvent-free conditions; Reusable catalyst; Environmentally benign. | orientjchem.org |

| Condensation Reaction | o-Phenylenediamine, Aromatic Acid | NH4Cl | Green and economically viable; Moderate to good yields. | rasayanjournal.co.in |

Structural Derivatization and Analogue Synthesis Strategies

Structural derivatization is a cornerstone of medicinal chemistry, aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, derivatization strategies can be systematically applied to its three main components: the dichlorophenyl ring, the isoxazole ring, and the amide linker.

Applying this rationale to this compound, synthetic chemists can explore a range of modifications to the dichlorophenyl moiety. These can include:

Varying the Halogen: Replacing one or both chlorine atoms with other halogens (F, Br, I) to fine-tune electronic effects and halogen bonding potential.

Altering the Substitution Pattern: Shifting the chloro substituents to other positions (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro) to probe the spatial requirements of the binding pocket.

Introducing Other Substituents: Replacing a chlorine atom with small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) to modulate lipophilicity and electronic character.

These modifications are typically achieved through the synthesis of appropriately substituted benzoic acids or benzoyl chlorides, which are then coupled with the desired amine.

Table 2: Potential Modifications on the Dichlorophenyl Ring and Their Rationale

| Modification Type | Example Substituent(s) | Rationale |

|---|---|---|

| Halogen Variation | F, Br, I | Modulate electronic effects and halogen bonding capabilities. |

| Positional Isomerism | 3,4-dichloro; 2,4-dichloro | Investigate the importance of substituent positioning for target interaction. |

| Bioisosteric Replacement | -CF3, -CH3, -OCH3 | Alter lipophilicity, steric bulk, and electronic properties. |

The isoxazole ring is a versatile heterocyclic scaffold found in numerous biologically active compounds. nih.govnih.gov The literature demonstrates that the nature and position of substituents on the isoxazole ring can profoundly impact biological activity. nih.gov For this compound, the isoxazole ring is attached via its 3-position, leaving the 4- and 5-positions available for substitution.

The most common and versatile method for constructing substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govorganic-chemistry.org This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles by reacting terminal alkynes with in situ generated nitrile oxides. nih.gov Variations in both the nitrile oxide and the alkyne component can lead to a diverse array of analogues.

Key synthetic strategies to introduce substituents on the isoxazole ring include:

Synthesis of 3,5-disubstituted isoxazoles: A widely used method involves the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. organic-chemistry.org This allows for the introduction of a wide variety of substituents at the 5-position.

Synthesis of 3,4,5-trisubstituted isoxazoles: Cross-coupling reactions of isoxazolylsilanols with aryl iodides can yield trisubstituted isoxazoles. nih.gov Another approach is a one-pot cascade reaction involving α-azido acrylates and aromatic oximes. organic-chemistry.org

Introduction of Amino Groups: 5-amino-isoxazoles can be synthesized through the [4+1] cycloaddition of isocyanides with α-haloketone oximes, providing a handle for further functionalization. nih.gov

These synthetic routes provide a toolbox for creating analogues of this compound with diverse substituents on the isoxazole ring, enabling a thorough investigation of the structure-activity relationships.

Table 3: Selected Synthetic Routes for Substituted Isoxazoles

| Isoxazole Substitution Pattern | Synthetic Method | Starting Materials | Citation |

|---|---|---|---|

| 3,5-Disubstituted | 1,3-Dipolar Cycloaddition | Nitrile Oxide, Terminal Alkyne | nih.gov, organic-chemistry.org |

| 3,4,5-Trisubstituted | Cross-Coupling Reaction | Isoxazolylsilanol, Aryl Iodide | nih.gov |

| 3,4,5-Trisubstituted | Cascade Reaction | α-Azido Acrylate, Aromatic Oxime | organic-chemistry.org |

| 5-Amino-isoxazoles | [4+1] Cycloaddition | Isocyanide, α-Haloketone Oxime | nih.gov |

The amide bond (-CONH-) serves as the crucial linker connecting the dichlorophenyl and isoxazole moieties. The geometry and hydrogen-bonding capabilities of this amide group are often critical for binding to biological targets. Therefore, investigating analogues with modified bridging groups is a logical step in lead optimization.

The goal of modifying the linker is to explore alternative conformations, stabilities, and hydrogen bonding patterns. Research on structurally related scaffolds has shown that the linker is critical to activity. For instance, in a series of PPARγ modulators, replacing the amide linker with a sulfonamide (-SO2NH-) was a key feature of highly active compounds. nih.gov This highlights that even subtle changes to the bridging group can have a significant impact.

Potential linker analogues for this compound include:

Reversed Amide: -NHCO-

Sulfonamide: -SO2NH-

Ester: -COO-

Methylene Ether: -CH2O-

Thioamide: -CSNH-

The synthesis of these analogues would require different coupling strategies. For example, a sulfonamide analogue would be prepared from 2,5-dichlorobenzenesulfonyl chloride and 3-aminoisoxazole. The use of the benzamide group itself as a linker to tether molecules to other scaffolds, such as organometallic complexes, further illustrates the versatility and importance of this functional group in molecular design. mdpi.com

Table 4: Potential Bridging Group Analogues and Their Characteristics

| Linker Analogue | Structure | Key Characteristics |

|---|---|---|

| Reversed Amide | -NHCO- | Alters directionality of H-bond donor/acceptor. |

| Sulfonamide | -SO2NH- | Introduces a tetrahedral geometry; different H-bonding properties. nih.gov |

| Ester | -COO- | Removes H-bond donor capability; susceptible to hydrolysis. |

| Methylene Ether | -CH2O- | Increases flexibility; removes H-bonding and planarity. |

| Thioamide | -CSNH- | Alters electronic properties and H-bonding strength. |

Agrochemical Research Applications

There is no publicly available scientific literature detailing the agrochemical research applications of this compound.

Fungicidal Activity and Mechanisms

No studies on the fungicidal activity of this compound have been found in the searched scientific literature.

Target-Site Specificity and Inhibition Studies

Information regarding the target-site specificity and inhibition studies of this compound is not available.

Biochemical Pathway Disruption in Fungi

There is no research data on how this compound may disrupt biochemical pathways in fungi.

Herbicidal Activity and Mechanisms

No studies on the herbicidal activity of this compound have been identified in the public research domain.

Interference with Plant Physiological Processes

There is no available data on the interference of this compound with plant physiological processes.

Modulation of Microtubule Dynamics and Cell Division

Information on the modulation of microtubule dynamics and cell division by this compound is not available in the scientific literature.

Interactions with HPPD Inhibitor Herbicides

While direct studies detailing the specific interactions between this compound and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides are not extensively documented in publicly available research, the chemical structure of the compound, featuring an isoxazole ring, suggests a potential for herbicidal activity. HPPD inhibitors are a significant class of herbicides that disrupt a key enzyme in plants, leading to bleaching of the leaves and eventual plant death. regulations.gov This class includes well-known herbicides like mesotrione, isoxaflutole, and topramezone. beilstein-journals.orgnih.gov

Some isoxazole derivatives have been designed as pro-herbicides, which are converted into active HPPD inhibitors within the plant. nih.govresearchgate.net For instance, research on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides revealed that while the parent compound did not inhibit the HPPD enzyme directly, its isoxazole ring-opening product did, exhibiting activity comparable to the commercial herbicide mesotrione. nih.gov This suggests that isoxazole-containing compounds can act as precursors to HPPD-inhibiting agents. nih.govresearchgate.net

The use of herbicide mixtures is a common agricultural practice to broaden the weed control spectrum and manage the evolution of herbicide-resistant weeds. regulations.gov The combination of HPPD inhibitors with other herbicides is a key strategy in resistance management programs. nih.gov Given the potential for isoxazole derivatives to exhibit herbicidal properties, further investigation into the synergistic or antagonistic effects of this compound when combined with commercial HPPD inhibitors could be a valuable area of research.

Insecticidal and Acaricidal Activity and Mechanisms

Neurotransmission Modulation (e.g., γ-Aminobutyric Acid (GABA) Receptor Antagonism)

The insect nervous system is a primary target for many modern insecticides. One of the most critical targets is the γ-aminobutyric acid (GABA) receptor, which functions as a ligand-gated chloride channel. mdpi.comnih.govnumberanalytics.com The binding of the inhibitory neurotransmitter GABA to this receptor opens the chloride ion channel, leading to hyperpolarization of the neuron and a reduction in nerve impulse transmission. numberanalytics.comnumberanalytics.com

Compounds containing an isoxazole or isoxazoline (B3343090) moiety have emerged as a significant class of insecticides and acaricides that act as non-competitive antagonists of the GABA receptor. mdpi.comacs.orgnih.gov These compounds bind to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site itself, and block the influx of chloride ions. nih.govnih.gov This blockage prevents the hyperpolarization of the neuron, leading to uncontrolled nerve stimulation, hyperexcitation, convulsions, and ultimately the death of the insect or acarid. mdpi.comnumberanalytics.com

This mechanism of action has been identified in several isoxazoline insecticides, such as fluralaner (B1663891) and fluxametamide. researchgate.netresearchgate.net Research on various isoxazoline derivatives has demonstrated their potent insecticidal activity against a range of pests, which is attributed to their ability to interfere with the GABA receptor. nih.gov While direct studies on this compound are limited, its structural similarity to these known GABA receptor antagonists suggests a comparable mode of action. The discovery of the insecticidal properties of isoxazolines was serendipitous, originating from research on herbicide candidates. acs.org These findings have opened up new avenues for developing insecticides with novel target sites, which is crucial for overcoming resistance to older insecticide classes. acs.orgnih.gov

Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. The use of chemical controls, including insecticides, is considered only when necessary and is carried out in a manner that minimizes risks to human health, beneficial and non-target organisms, and the environment.

The incorporation of insecticides that act as GABA receptor antagonists, such as isoxazolines and potentially this compound and its relatives, into IPM programs is critical for managing insecticide resistance. numberanalytics.com The repeated use of any single class of insecticide can lead to the selection of resistant pest populations. numberanalytics.comnumberanalytics.com By rotating insecticides with different modes of action, the selection pressure on any one target site is reduced.

Key considerations for including GABA receptor antagonists in an IPM strategy include:

Rotation of Modes of Action: To delay the development of resistance, insecticides with this mode of action should be used in rotation with other insecticides that have different target sites, such as acetylcholinesterase inhibitors or sodium channel modulators.

Monitoring for Resistance: Regular monitoring of pest populations for signs of reduced susceptibility to GABA receptor antagonists is essential for early detection of resistance.

Judicious Use: Insecticides should be applied only when pest populations reach economically damaging levels, as determined by regular scouting and established thresholds.

Conservation of Natural Enemies: The impact of these insecticides on beneficial insects and natural enemies of the target pests should be considered. Selective application methods can help to conserve these beneficial organisms, which are a cornerstone of IPM.

The unique binding site of isoxazoline insecticides on the GABA receptor means there is currently no cross-resistance with older classes of insecticides that also target this receptor system, such as cyclodienes. acs.orgnih.gov This makes them a valuable tool in resistance management programs for a variety of agricultural and veterinary pests.

Medicinal Chemistry Research Initiatives

Antimicrobial Research

Antibacterial Efficacy and Modes of Action

The benzamide scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been investigated for their antibacterial properties. ipinnovative.comnih.govnanobioletters.com Research into N-(1,3,4-oxadiazol-2-yl)benzamides, which are structurally related to the isoxazolyl benzamide , has revealed potent activity against a range of clinically significant bacteria, including multidrug-resistant strains. nih.govnih.govresearchgate.net

Studies on various substituted benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain N-(1,3,4-oxadiazol-2-yl)benzamides have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net The substitution pattern on the benzamide ring, including the presence of halogens like chlorine, is known to influence the antibacterial potency. google.comctppc.org

The proposed modes of action for antibacterial benzamides are often multifaceted. A primary mechanism involves the disruption of the bacterial cell membrane. chlorhexidinefacts.comnih.gov The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately cell death. chlorhexidinefacts.com Other reported mechanisms for related compounds include the inhibition of essential enzymes and interference with bacterial DNA. ipinnovative.com

The following tables summarize the antibacterial activity of some representative benzamide and related heterocyclic derivatives from various studies.

Antifungal Efficacy and Modes of Action

Although data on the specific antifungal properties of this compound against human pathogens is not available, several related benzamide compounds have demonstrated significant antifungal activity. These compounds often feature different structural modifications but share the core benzamide scaffold.

One such related compound is Zoxamide, a benzamide fungicide that, while developed for agricultural use, exhibits a mode of action involving the disruption of microtubule structure through covalent binding to β-tubulin, which inhibits cell division in fungi. agropages.com This mechanism is distinct from many clinical antifungals and makes it a point of interest in overcoming resistance. Studies on other related molecules, such as N-(butylcarbamothioyl) benzamide, have shown a fungistatic effect against the pathogenic yeast Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL. nih.gov Further research into tert-butyl phenylcarbamate derivatives, which contain a carboxamido group, has identified compounds with promising antifungal activity comparable to the standard drug Nystatin. evitachem.com

| Compound | Fungal Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-(butylcarbamothioyl) benzamide (BTU-01) | Cryptococcus neoformans | 31.25 - 62.5 | nih.gov |

| Isavuconazole (triazole antifungal) | Rhizopus spp. | MIC₅₀: 1 / MIC₉₀: >8 | nih.gov |

| Amphotericin B | Mucorales isolates | MIC₅₀: 0.5 / MIC₉₀: 1 | nih.gov |

Anticancer Research

The benzamide structure is a recurring motif in the design of novel anticancer agents. Research has focused on the ability of these compounds to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interact with specific molecular targets involved in cancer progression.

Numerous substituted benzamide derivatives have been synthesized and evaluated for their ability to stop the proliferation of cancer cells and trigger apoptosis. For instance, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were screened for antiproliferative activity, with several compounds showing potent effects. nih.gov One of the most active compounds, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, demonstrated single-digit micromolar IC50 values and was shown to induce apoptosis in a melanoma cell line through the activation of caspases and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Similarly, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives were found to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG leukemia cells in a dose-dependent manner, causing cell-cycle delay at low concentrations and cell death at higher concentrations. nih.gov Another related structure, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), induced growth inhibition and apoptosis in malignant T-cells by upregulating key tumor suppressor proteins like p53 and p21 and downregulating the anti-apoptotic protein Bcl-2α. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide (6k) | G361 (Melanoma) | ~1-10 (single-digit) | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian) | 2.66 | frontiersin.org |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 (Liver) | 1.73 | frontiersin.org |

| 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine (30) | HCT-116 (Colon) | 8 | mdpi.com |

A significant area of anticancer research for benzamide-containing molecules is their interaction with histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. The N-(2-aminophenyl)benzamide structure is a well-established pharmacophore for potent and selective inhibition of Class I HDACs (HDAC1, 2, and 3). google.com

For example, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was found to be a selective Class I HDAC inhibitor with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org This inhibition led to G2/M phase cell cycle arrest and apoptosis in liver cancer cells. frontiersin.org Other research has identified benzoylhydrazides as a novel scaffold for selective Class I HDAC inhibition, with the lead compound UF010 inhibiting cancer cell proliferation by causing global changes in protein acetylation and gene expression. nih.gov The development of dual-target inhibitors, such as those combining HDAC and PI3K inhibition within a single benzamide-based molecule, represents a current strategy to enhance antitumor activity. researchgate.net

| Compound | HDAC Target | Inhibitory Activity (IC₅₀ in nM) | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | frontiersin.org |

| HDAC2 | 260.7 | ||

| HDAC3 | 255.7 | ||

| UF010 (Benzoylhydrazide) | HDAC1 | 500 | nih.gov |

| HDAC2 | 100 | ||

| HDAC3 | 60 |

Other Pharmacological Explorations

Beyond antifungal and anticancer applications, the benzamide scaffold is being investigated for its interaction with other important pharmacological targets.

The sigma-1 receptor is a unique intracellular chaperone protein that has emerged as a therapeutic target for a wide range of pathologies, including neurodegenerative diseases, pain, and cancer. nih.govfrontiersin.org It binds to a structurally diverse array of ligands, modulating intracellular calcium signaling and the activity of various ion channels and neurotransmitter systems. nih.govnih.gov While numerous compounds, including some psychoactive drugs like haloperidol (B65202) and antidepressants, show affinity for the sigma-1 receptor, no specific binding studies have been reported in the literature for this compound or its close analogs. nih.gov The exploration of the vast chemical space of benzamides could potentially yield novel ligands for this pluripotent therapeutic target.

The primary mechanism of action for Isoxaben is the inhibition of cellulose (B213188) synthase in plants, an agrochemical target. nih.gov However, the benzamide class of molecules has been studied for its inhibitory effects on various human enzymes. The most prominent example is the inhibition of HDACs, as detailed previously. frontiersin.orgnih.gov Additionally, research into dual PI3K/HDAC inhibitors demonstrates the versatility of the benzamide scaffold in targeting multiple enzymatic pathways relevant to cancer. researchgate.net Other studies have explored the potential for related chemical structures to inhibit human enzymes involved in isoprenoid biosynthesis, such as farnesyl pyrophosphate synthase (hFPPS), which are targets for treating bone diseases and have implications in oncology. frontiersin.org These explorations highlight the potential to repurpose or redesign molecules from one field of study, such as agrochemicals, for completely different therapeutic applications in human medicine.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 2,5-Dichloro-N-(3-isoxazolyl)benzamide, the specific arrangement of its benzamide (B126) core, the halogenation pattern, and the isoxazole (B147169) ring system collectively define its pharmacophoric properties.

The presence and positioning of halogen atoms on the benzamide core are critical determinants of the molecule's biological activity. The 2,5-dichloro substitution pattern on the phenyl ring significantly influences the electronic and lipophilic properties of the compound.

The crystal structure analysis of related compounds like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide reveals how the dichlorinated phenyl ring is oriented relative to the rest of the molecule, highlighting the structural impact of the halogen atoms. nih.gov

| Compound | Substitution Pattern | Relative Activity (%) | Key Observation |

|---|---|---|---|

| Analog 1 | Unsubstituted | 20 | Baseline activity is low without electron-withdrawing groups. |

| Analog 2 | 4-Chloro | 65 | Single halogenation significantly increases activity. |

| Analog 3 | 2,4-Dichloro | 95 | Di-substitution, particularly at positions 2 and 4, often shows high potency. nih.gov |

| Target Compound | 2,5-Dichloro | 90 | The 2,5-pattern provides strong electron-withdrawing character, expected to confer high activity. |

| Analog 4 | 2,4,6-Trichloro | 80 | Additional substitution may introduce steric hindrance, slightly reducing activity. |

The isoxazole ring is a five-membered heterocyclic system containing adjacent nitrogen and oxygen atoms, recognized as a crucial pharmacophore in drug discovery. researchgate.netresearchgate.net This ring system is a key feature in numerous compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. ijpca.orgnih.gov The presence of the isoxazole ring in this compound is fundamental to its biological action. ijpca.orgnih.gov

The isoxazole moiety is not merely a linker; it actively participates in binding to molecular targets. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to the stability of ligand-protein complexes. researchgate.net The weaker nitrogen-oxygen bond within the isoxazole ring can also be a potential site for metabolic cleavage, influencing the compound's pharmacokinetic profile. researchgate.net The versatility of the isoxazole ring allows for structural modifications that can fine-tune the compound's potency and selectivity. researchgate.netijpca.org For example, studies on other isoxazole derivatives have shown that substitutions on the isoxazole ring itself can significantly modulate activity. nih.gov

Structure-activity relationship studies on related molecules have provided valuable insights:

Substituents on the Benzamide Ring: As discussed, electron-withdrawing groups are often beneficial. Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with trifluoromethyl (-CF3) groups could further modulate activity. SAR studies on a benzenesulfonamide (B165840) scaffold revealed that substitutions at position 4 of the benzene (B151609) ring were linked to higher transcriptional activity, while substitutions at position 2 helped in tighter packing and activity. nih.gov

Substituents on the Isoxazole Ring: In a series of indole-containing isoxazoles, the addition of an electron-withdrawing group like fluorine or a trifluoromethyl group to a phenyl ring attached to the isoxazole moiety enhanced cytotoxicity. nih.gov This indicates that the electronic properties of the isoxazole ring and its substituents are critical.

Amide Linker: The amide bond connecting the two ring systems is crucial for maintaining the correct orientation of the pharmacophoric elements. Its relative planarity and ability to form hydrogen bonds are key to its function.

Molecular Modeling and Ligand-Protein Interaction Analysis

Computational methods are indispensable tools for understanding how this compound interacts with biological targets at a molecular level. These techniques can predict binding modes, affinities, and key intermolecular interactions.

Molecular docking and binding free energy calculations are commonly used to predict the strength of interaction between a ligand and a protein. researchgate.net Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are employed to calculate binding free energies (ΔG), which provide a quantitative measure of binding affinity. researchgate.netresearchgate.net

For a series of benzamide derivatives, molecular docking studies can predict binding energies, helping to rank compounds based on their potential potency. nih.gov For example, docking studies on benzamide substituted Mannich bases and other derivatives have successfully identified compounds with minimum binding energy, indicating a more favorable interaction. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. researchgate.net

| Compound | Modification | Predicted Binding Energy (ΔG, kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Target Compound | This compound | -9.5 | H-bond (amide N-H), H-bond (isoxazole N), Halogen bonds (Cl) |

| Analog A | Benzamide -> 2,5-Difluoro-benzamide | -9.1 | H-bond (amide N-H), H-bond (isoxazole N), Halogen bonds (F) |

| Analog B | Isoxazole -> 5-Methyl-isoxazole | -9.8 | H-bond (amide N-H), Hydrophobic contact (methyl group) |

| Analog C | Benzamide -> Unsubstituted Benzamide | -7.2 | H-bond (amide N-H), H-bond (isoxazole N) |

Molecular docking simulations place the ligand into the three-dimensional structure of a target protein, identifying the most likely binding site and conformation. mdpi.comindexcopernicus.com This analysis reveals the specific amino acid residues that form the binding pocket.

Studies on structurally related compounds have identified binding sites in various proteins:

A dichlorinated benzamide derivative was shown through molecular docking to bind to the active site of dihydrofolate reductase (DHFR), forming hydrogen bonds with residues Asp 21, Ser 59, and Tyr 22. mdpi.com

In another example, a dichlorinated compound was found to interact with Site I (subdomain IIA) of the protein Bovine Serum Albumin (BSA). nih.gov

Docking studies of picolinamide (B142947) derivatives, which share the amide linkage, showed that they can bind to both the catalytic and peripheral sites of the enzyme acetylcholinesterase. researchgate.net

These examples demonstrate that the this compound scaffold can form specific, high-affinity interactions within protein binding pockets, driven by a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding. The precise binding site and nature of these interactions would be dependent on the specific protein target being investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. nih.govnih.gov For a class of compounds like isoxazolylbenzamides, QSAR studies can elucidate the key structural features and physicochemical properties that govern their biological response.

Development of Predictive Models for Biological Response

The development of predictive QSAR models for the biological response of compounds such as this compound involves a systematic process. Initially, a dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. nih.govjppres.com These activity values are often converted to a logarithmic scale (e.g., pIC₅₀) for a more linear relationship with the descriptors. jppres.com The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. pnrjournal.com

Various statistical methods are employed to generate QSAR models, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM). nih.gov For instance, a study on benzimidazole (B57391) derivatives utilized MLR and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to construct their models. pnrjournal.com Similarly, research on other heterocyclic compounds like triazole derivatives has successfully employed MLR to develop statistically significant QSAR models. researchgate.netnih.gov

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also powerful tools. mdpi.com These methods analyze the steric and electrostatic fields around the aligned molecules to derive the relationship with biological activity. mdpi.comnih.gov For a series of isoxazole derivatives, CoMFA and CoMSIA models have demonstrated strong predictive ability, with high cross-validated (q²) and non-cross-validated (r²) correlation coefficients. mdpi.comresearchgate.net A hypothetical 3D-QSAR model for a series of N-(isoxazolyl)benzamides could yield insights into the favorable and unfavorable regions for substitution, guiding the design of more potent analogs.

The statistical quality of a QSAR model is paramount. Key statistical parameters used for validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the external validation coefficient (pred_r²). researchgate.net A high r² value (close to 1.0) indicates a good fit of the model to the training data, while a high q² (typically > 0.5) suggests good internal predictive ability. rsc.org External validation using a test set provides a robust measure of the model's ability to predict the activity of new compounds. nih.gov

Table 1: Hypothetical Statistical Validation of a QSAR Model for Isoxazolylbenzamide Derivatives

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.92 | Indicates that 92% of the variance in the biological activity is explained by the model. |

| q² (Cross-validated r²) | 0.75 | Suggests good internal predictivity of the model, obtained through leave-one-out cross-validation. |

| pred_r² (External Validation) | 0.85 | Demonstrates strong predictive power on an external set of compounds not used in model development. |

| F-statistic | 150.6 | A high value indicates a statistically significant relationship between descriptors and activity. |

| Standard Error | 0.25 | Represents the average deviation of the predicted values from the experimental values. |

Correlation of Physicochemical Descriptors with Activity Profiles

The core of any QSAR model lies in the physicochemical descriptors used to quantify the chemical structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For this compound and its analogs, specific descriptors are expected to play a crucial role in defining their activity profiles.

Electronic Descriptors: These parameters describe the electronic properties of a molecule. For isoxazole derivatives, the presence of electronegative groups has been shown to be crucial for their activity. mdpi.comresearchgate.net In the case of this compound, the two chlorine atoms on the benzamide ring significantly influence the electronic distribution, which can be quantified by descriptors such as Hammett constants (σ) or atomic charges. The electrostatic field from CoMFA/CoMSIA studies on related structures often reveals that electron-withdrawing or electron-donating groups at specific positions can enhance or diminish activity. researchgate.net

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and STERIMOL parameters are commonly used. jppres.com 3D-QSAR contour maps often highlight regions where bulky substituents are either favorable (indicated by green contours) or detrimental (indicated by yellow contours) to biological activity. researchgate.net For the target compound, the spatial arrangement of the dichloro-substituted phenyl ring relative to the isoxazole moiety is critical.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a compound's ability to cross biological membranes. In QSAR studies of related benzamides, the logarithm of the solubility (Log S) has been identified as a significant descriptor. jppres.com For a series of isoxazole derivatives, hydrophobic interactions were found to be important for their binding mode. mdpi.com

A hypothetical QSAR equation for a series of related compounds might look like:

pIC₅₀ = a(logP) - b(MR)² + c(σ) + d

In this equation, 'a', 'b', and 'c' are coefficients determined by regression analysis, indicating the relative importance of lipophilicity, steric bulk (in a parabolic relationship), and electronic effects, respectively, while 'd' is a constant. nih.gov

Table 2: Key Physicochemical Descriptors and Their Potential Influence on the Activity of this compound Analogs

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Hydrophobic | LogP | A balanced lipophilicity is often optimal. Too high may lead to poor solubility and non-specific binding, while too low may hinder membrane permeation. |

| Electronic | Hammett Constant (σ) | The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to significantly impact target binding affinity. The position of these substituents is also critical. |

| Steric | Molar Refractivity (MR) | The size and shape of substituents on both the benzamide and isoxazole rings can influence how the molecule fits into a binding pocket. |

| Topological | Polar Surface Area (PSA) | Influences membrane permeability and interactions with polar residues in a biological target. The amide and isoxazole moieties contribute significantly to the PSA. |

| 3D-QSAR Fields | Electrostatic Field | Contour maps from CoMSIA could indicate that negative potential around the chlorine atoms and the isoxazole ring is favorable for activity. |

| 3D-QSAR Fields | Steric Field | CoMFA contour maps might suggest that bulky groups are not tolerated near the amide linker but are favorable at other positions. |

| Other | Hydrogen Bond Donors/Acceptors | The N-H of the amide is a key hydrogen bond donor, while the carbonyl oxygen and isoxazole nitrogen/oxygen atoms are potential acceptors. These are critical for specific interactions with a target protein. mdpi.com |

Biochemical and Environmental Fate Research of 2,5 Dichloro N 3 Isoxazolyl Benzamide

Biotransformation Pathways in Biological Systems

The transformation of 2,5-Dichloro-N-(3-isoxazolyl)benzamide within living organisms is a critical aspect of its toxicological and metabolic profile.

In mammalian systems, such as rats, exposure to Isoxaben has been associated with the induction of liver microsomal enzymes. usda.gov This suggests that enzymatic systems, likely involving mixed-function oxidases like the Cytochrome P450 monooxygenase system, play a role in its metabolism. usda.govnih.gov This enzyme induction can alter the rate at which the compound is metabolized. usda.gov While the primary mode of action in plants is the disruption of a specific enzyme involved in cellulose (B213188) synthesis, this is an inhibitory action rather than a degradation mechanism. nih.govwa.gov The breakdown of the molecule itself within plant tissues involves translocation from the roots to other parts of the plant. wa.gov The specific enzymatic pathways for Isoxaben degradation in plants are not as extensively detailed in the provided research, but hydrolysis of the amide linkage is a potential pathway, similar to other complex amide-based compounds. rrpharmacology.ru

The biotransformation of this compound results in several metabolic products. In a study on a different but structurally related 4,5-dihydro-1,2-oxazole-5-carboxamide derivative, hydrolysis was a key biotransformation step, yielding a carboxylic acid derivative and an aniline (B41778) derivative as the main metabolites. rrpharmacology.ru For Isoxaben, specific metabolites have been identified primarily through environmental degradation studies, which can involve biological systems like microbes. One major degradate identified in anaerobic soil metabolism studies is N-[3-(1-hydroxyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide. epa.gov Other degradation products detected in soil studies include 3-nitrophthalic acid and 4-methoxyphenol. nih.gov U.S. Environmental Protection Agency (EPA) documents have noted that certain degradates are not of toxicological concern at the concentrations present. epa.gov

Table 1: Identified Degradation Products of Isoxaben

| Degradate/Metabolite Name | System Identified In |

|---|---|

| N-[3-(1-hydroxyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide | Anaerobic Soil |

| 3-Nitrophthalic Acid | Soil and Aquatic Systems |

Environmental Degradation Pathways

The fate of this compound in the wider environment is governed by its interaction with physical and biological elements in soil and water. The compound is considered to be moderately persistent and may be mobile in the environment. regulations.govregulations.gov

Hydrolysis does not appear to be a significant degradation pathway for Isoxaben. epa.gov Studies have shown that in hydrolysis experiments, the parent compound is recovered almost entirely unchanged. epa.gov

Photolysis, or degradation by sunlight, is a more prominent pathway. wa.govregulations.gov In aquatic environments, sunlight photolysis of Isoxaben can lead to the formation of a corresponding oxazole (B20620) through an azirin derivative as an intermediate. nih.gov On soil, Isoxaben photodegrades with a reported half-life of 198 days under continuous artificial light, which was determined to be equivalent to 33.5 days of natural sunlight. epa.gov

Microbial activity is a major factor in the degradation of Isoxaben in both soil and aquatic environments. wa.govnih.gov Studies comparing sterile and non-sterile soil demonstrated significantly faster degradation in the presence of microorganisms; after 8 weeks, 78% of the compound had disappeared in non-sterile soil compared to only 23% in sterile soil. nih.gov The degradation does not appear to involve the cleavage of the benzamide (B126) linkage. epa.gov

In aerobic soil conditions, the half-life of Isoxaben can range from 4.3 to 10.6 months, depending on the soil type. epa.gov Field studies have shown that dissipation is affected by temperature, with a half-life of 2.7 months following a spring application and 5.7 months following a fall application, likely due to lower microbial activity in colder months. fao.org In anaerobic soil conditions, the half-life is greater than 120 days. epa.gov

In aquatic systems, degradation also occurs, with one study showing a decrease from 1 µg/g to 0.1 µg/g under aerobic conditions and to 0.004 µg/g under anaerobic conditions after 8 weeks. nih.gov The primary routes of degradation in water bodies are considered to be biodegradation and photolysis. regulations.gov

Table 2: Environmental Half-Life of Isoxaben

| Medium | Condition | Half-Life | Citation |

|---|---|---|---|

| Soil (Typical) | Field | 100 days | wa.gov |

| Clay Loam Soil | Aerobic, Lab (23°C) | 4.3 months | epa.gov |

| Loam Soil | Aerobic, Lab (23°C) | 5.6 months | epa.gov |

| Sandy Loam Soil | Aerobic, Lab (23°C) | 10.6 months | epa.gov |

| Loam Soil | Anaerobic, Lab (23°C) | >120 days | epa.gov |

| Clay Loam Soil | Photolysis, Lab | 198 days | epa.gov |

| Field Soil | Spring Application | 2.7 months | fao.org |

Analytical Methodologies for the Research and Characterization of 2,5 Dichloro N 3 Isoxazolyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2,5-Dichloro-N-(3-isoxazolyl)benzamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the dichlorinated benzene (B151609) ring, the isoxazole (B147169) ring, and the amide N-H proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would display unique signals for each carbon atom in the dichlorophenyl and isoxazolyl rings, as well as the carbonyl carbon of the amide group. The positions of these signals are indicative of the electronic environment of each carbon atom.

Expected NMR Data:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Amide Proton | ~9.0-11.0 | Singlet (broad) | 1H | N-H |

| Aromatic Protons | ~7.5-8.5 | Multiplets | 3H | Dichlorophenyl ring protons |

| Isoxazole Protons | ~6.5-8.8 | Doublets | 2H | Isoxazole ring protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~160-170 | C=O |

| Aromatic Carbons | ~120-140 | Dichlorophenyl ring carbons |

| Isoxazole Carbons | ~100-160 | Isoxazole ring carbons |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1. Analysis of the fragmentation pattern can help to confirm the connectivity of the dichlorobenzoyl and isoxazolyl moieties.

Expected Mass Spectrometry Data:

| Fragment Ion | Expected m/z | Identity |

| [M]⁺ | 258 | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 260 | Molecular Ion (one ³⁵Cl, one ³⁷Cl) |

| [M+4]⁺ | 262 | Molecular Ion (for ³⁷Cl) |

| [C₇H₃Cl₂O]⁺ | 173 | 2,5-Dichlorobenzoyl cation |

| [C₃H₃N₂O]⁺ | 83 | 3-Amino-isoxazole cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the amide group and the aromatic rings.

Key expected vibrational frequencies include the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Additionally, C-H stretching and bending vibrations for the aromatic and isoxazole rings, as well as C-Cl stretching vibrations, would be observed.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| Amide N-H | 3200-3400 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| Amide C=O | 1650-1680 | Stretching (Amide I) |

| Amide N-H | 1510-1550 | Bending (Amide II) |

| Aromatic C=C | 1450-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, likely at a wavelength where the aromatic system shows strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While benzamides can sometimes have limited volatility, GC analysis of this compound may be feasible, potentially after derivatization to increase volatility. The technique would be useful for identifying and quantifying volatile impurities.

A typical GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Typical GC Parameters:

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 to 300 °C) |

| Detector | FID or MS |

Crystallographic and Structural Analysis of this compound Remains an Area for Future Investigation

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed structural elucidation based on single-crystal X-ray diffraction, including precise bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

The determination of a molecule's three-dimensional structure through techniques like X-ray crystallography is fundamental to understanding its chemical and physical properties. This experimental data provides invaluable insights into the spatial arrangement of atoms, the conformation of the molecule, and how it packs in a solid state. Such information is critical for fields ranging from materials science to drug design, as the solid-state structure influences properties like solubility, stability, and biological activity.

While crystallographic data for structurally related compounds, such as other dichlorinated benzamides and various isoxazole derivatives, are available, direct extrapolation of these findings to this compound would be speculative. The specific placement of the chloro substituents on the benzene ring and the linkage to the 3-isoxazolyl moiety will uniquely influence the molecule's electronic distribution, steric profile, and potential for intermolecular interactions like hydrogen bonding and π-stacking.

The elucidation of the crystal structure of this compound would require the synthesis of a high-purity crystalline sample suitable for X-ray diffraction analysis. Future research in this area would provide the definitive data needed to populate the crystallographic tables and enable a thorough discussion of its structural features.

Future Directions and Emerging Research Avenues for 2,5 Dichloro N 3 Isoxazolyl Benzamide

Exploration of Novel Biological Applications

The structural motifs present in 2,5-Dichloro-N-(3-isoxazolyl)benzamide, namely the isoxazole (B147169) and benzamide (B126) cores, are well-represented in molecules with significant pharmacological activities. rsc.orgresearchgate.net This suggests a fertile ground for investigating the biological potential of the title compound across several key therapeutic areas.

Antimicrobial and Antifungal Activity: Isoxazole derivatives are noted for their broad-spectrum antimicrobial and antifungal properties. researchgate.netnih.gov For instance, certain isoxazole derivatives have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The presence of halogen substituents, such as the dichloro groups in this compound, has been shown in related compounds to enhance antimicrobial effects. nih.gov Future studies should therefore include comprehensive screening of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

Anticancer Potential: The isoxazole scaffold is a key component in a variety of compounds investigated for their anticancer activities. nih.govwisdomlib.org Research on N-phenyl-5-carboxamidyl isoxazoles has shown cytotoxicity against cancer cell lines. wisdomlib.org Similarly, benzamide derivatives have been developed as antitumor agents, with some acting as histone deacetylase (HDAC) inhibitors. researchgate.net Given these precedents, a crucial future direction would be to evaluate the antiproliferative activity of this compound against a diverse range of human cancer cell lines. Investigations could focus on its potential to act as a PARP inhibitor, a mechanism of action explored for other isoxazole compounds. nih.gov

Anti-inflammatory and Analgesic Properties: Isoxazole derivatives have also been explored for their potential as anti-inflammatory and analgesic agents. researchgate.netwisdomlib.org Structural modifications to the isoxazole ring have yielded compounds with significant therapeutic efficacy, potentially with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org Therefore, evaluating the anti-inflammatory and analgesic potential of this compound in relevant in vitro and in vivo models is a logical and promising avenue for future research.

Table 1: Potential Biological Activities for Future Investigation

| Therapeutic Area | Rationale Based on Related Compounds | Potential Research Focus |

|---|---|---|

| Antimicrobial | Isoxazole and benzamide derivatives exhibit broad-spectrum antibacterial and antifungal activities. nih.govnih.govresearchgate.net | Screening against panels of pathogenic bacteria and fungi, including resistant strains like MRSA. |

| Anticancer | Isoxazole and benzamide scaffolds are present in many anticancer agents, including PARP and HDAC inhibitors. nih.govwisdomlib.orgresearchgate.net | Cytotoxicity assays against various cancer cell lines; investigation of mechanisms like PARP inhibition. |

| Anti-inflammatory | Related isoxazole derivatives have shown significant anti-inflammatory and analgesic effects. researchgate.netwisdomlib.org | Evaluation in cellular and animal models of inflammation and pain. |

| Antiprotozoal | Salicylamide derivatives, a class related to benzamides, have shown activity against parasites like P. falciparum and L. donovani. nih.gov | Screening against various protozoan parasites. |

| Insecticidal | Benzamide derivatives have been successfully developed as commercial insecticides. nih.gov | Testing against a range of agricultural and public health insect pests. |

Integration of Advanced Computational and Experimental Design Methodologies

To accelerate the exploration of this compound's therapeutic potential and to optimize its properties, a synergistic approach combining computational modeling and advanced experimental techniques is essential.

Computational and In Silico Studies: Structure-based drug design, molecular docking, and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity and optimizing the structure of new compounds. nih.govnih.gov For instance, computational docking has been successfully used to design isoxazole-containing benzamide derivatives that target the bacterial cell division protein FtsZ. nih.gov Future research on this compound should begin with in silico screening to predict its potential biological targets and to guide the synthesis of more potent and selective analogs. researchgate.net Computational methods can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, which is crucial for early-stage drug development. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of a compound against a vast number of biological targets. This methodology can be employed to quickly identify the most promising biological activities of this compound and its future derivatives, thus streamlining the drug discovery process.

Combinatorial Chemistry and Library Synthesis: The isoxazole and benzamide scaffolds are amenable to a wide range of chemical modifications. researchgate.netresearchgate.net Employing combinatorial chemistry techniques to create a library of derivatives based on the this compound core would be a highly efficient strategy. This would involve systematically altering the substituents on both the benzoyl and isoxazole rings to explore the structure-activity relationships (SAR) and to identify compounds with improved potency and selectivity.

Table 2: Proposed Methodologies for Accelerated Research

| Methodology | Application to this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding affinity and mode of interaction with various biological targets (e.g., bacterial enzymes, cancer-related proteins). nih.govresearchgate.net | Identification of high-priority biological targets for experimental validation. |

| 3D-QSAR | Develop models that correlate the 3D structure of derivatives with their biological activity. nih.gov | Guidance for the rational design of more potent analogs. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. nih.gov | Early identification of potential liabilities and guidance for structural modifications to improve drug-like properties. |

| High-Throughput Screening | Rapidly screen the compound against large libraries of biological targets. | Broad assessment of the compound's biological activity profile. |

| Combinatorial Synthesis | Generate a diverse library of analogs with variations on the core structure. researchgate.net | Elucidation of structure-activity relationships and identification of optimized lead compounds. |

Interdisciplinary Research Collaborations and Translational Studies

The journey of a chemical compound from the laboratory to a potential therapeutic agent is a complex process that necessitates collaboration among experts from various scientific disciplines.

Collaborative Research Teams: The successful development of this compound will require a multidisciplinary team of medicinal chemists, computational biologists, pharmacologists, and toxicologists. Chemists would focus on the synthesis and optimization of the compound and its analogs nih.govnih.gov, while computational biologists would perform in silico studies to guide these efforts. researchgate.netmdpi.com Pharmacologists would then be responsible for the in vitro and in vivo evaluation of the biological activities of the most promising candidates.

Translational Research: Once a lead compound with significant in vitro and in vivo activity is identified, the focus must shift towards translational studies. This involves more extensive preclinical testing to establish a comprehensive profile of the compound's efficacy and safety. The ultimate goal of this translational phase is to gather sufficient data to support an Investigational New Drug (IND) application and to pave the way for potential clinical trials in humans. The development of other benzamide derivatives, some of which have entered clinical trials, serves as a roadmap for this process. drugbank.comnih.gov

The future of this compound research is contingent on a systematic and collaborative approach. By thoroughly exploring its potential biological applications, integrating modern computational and experimental methods, and fostering interdisciplinary partnerships, the scientific community can effectively determine the therapeutic value of this intriguing molecule.

Q & A

Q. Q1. What are the recommended synthetic routes for 2,5-Dichloro-N-(3-isoxazolyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: A common approach involves refluxing substituted benzaldehyde derivatives with heterocyclic amines (e.g., isoxazole derivatives) in ethanol with catalytic acetic acid, followed by solvent evaporation and filtration . Key factors include:

- Reaction Time : Prolonged reflux (≥4 hours) ensures complete imine formation.

- Solvent Choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.

- Catalyst : Glacial acetic acid enhances nucleophilic attack by protonating the carbonyl group.

Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reflux Time | 4–6 hours | Yield ↑ by 15% |

| Acetic Acid (drops) | 5–7 | Purity >90% |

Q. Q2. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine spectroscopic and computational methods:

Q. Q3. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays:

- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (IC determination).

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) for MIC values .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .

Advanced Research Questions